molecular formula C12H21NO2 B13766581 12-Aminododeca-4,8-dienoic acid CAS No. 70994-18-2

12-Aminododeca-4,8-dienoic acid

Cat. No.: B13766581
CAS No.: 70994-18-2
M. Wt: 211.30 g/mol
InChI Key: DBYBTIHLLFVDFH-GGWOSOGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Aminododeca-4,8-dienoic acid is an organic compound with the molecular formula C12H21NO2. It is characterized by the presence of an amino group (-NH2) and two conjugated double bonds within a dodeca (12-carbon) chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Aminododeca-4,8-dienoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 12-Aminododeca-4,8-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

12-Aminododeca-4,8-dienoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Aminododeca-4,8-dienoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The conjugated double bonds may participate in electron transfer reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

  • Hepta-4,6-dienoic acid
  • 5-Phenylpenta-2,4-dienoic acid
  • 9-Oxooctadeca-10,12-dienoic acid
  • 3,7-Dimethylocta-3,6-dienoic acid
  • 4-Chlorohexa-2,4-dienoic acid

Uniqueness: 12-Aminododeca-4,8-dienoic acid is unique due to its specific combination of an amino group and conjugated double bonds within a 12-carbon chain. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

70994-18-2

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

(4E,8E)-12-aminododeca-4,8-dienoic acid

InChI

InChI=1S/C12H21NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3-6H,1-2,7-11,13H2,(H,14,15)/b5-3+,6-4+

InChI Key

DBYBTIHLLFVDFH-GGWOSOGESA-N

Isomeric SMILES

C(C/C=C/CC/C=C/CCC(=O)O)CN

Canonical SMILES

C(CC=CCCC=CCCC(=O)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.